2,8-Dimethylthianthrene

Room Temperature Phosphorescence Photoluminescence Quantum Yield Organic Optoelectronics

2,8-Dimethylthianthrene (CAS 55214-93-2) is a sulfur-containing heterocyclic compound belonging to the thianthrene class, characterized by a fused tricyclic structure with two methyl substituents at the 2 and 8 positions. This specific substitution pattern differentiates it pharmacologically and materially from its positional isomer, 2,7-dimethylthianthrene (Mesulfen, CAS 135-58-0).

Molecular Formula C14H12S2
Molecular Weight 244.4 g/mol
CAS No. 55214-93-2
Cat. No. B14638940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethylthianthrene
CAS55214-93-2
Molecular FormulaC14H12S2
Molecular Weight244.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C
InChIInChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3
InChIKeyXTLNLAUJNYMFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dimethylthianthrene (CAS 55214-93-2): A Research-Grade Positional Isomer for Optoelectronic Material Design


2,8-Dimethylthianthrene (CAS 55214-93-2) is a sulfur-containing heterocyclic compound belonging to the thianthrene class, characterized by a fused tricyclic structure with two methyl substituents at the 2 and 8 positions . This specific substitution pattern differentiates it pharmacologically and materially from its positional isomer, 2,7-dimethylthianthrene (Mesulfen, CAS 135-58-0) [1]. While Mesulfen is documented as an anti-acne and scabicide agent, 2,8-dimethylthianthrene's documented primary research value lies in materials science, where it serves as a core building block for synthesizing derivatives with tunable photo-induced room temperature phosphorescence (RTP) and photochromic properties [2].

Why 2,8-Dimethylthianthrene Cannot Be Substituted with Generic Thianthrene Derivatives in RTP Research


Substituting 2,8-dimethylthianthrene with unsubstituted thianthrene or its 2,7-isomer is not scientifically valid for optoelectronic applications. A 2024 study demonstrates that subtle structural variations on the thianthrene core, such as replacing naphthyl groups with simple methyl substituents, profoundly alter photophysical behavior [1]. Specifically, the 2,8-dimethyl derivative (referred to as TN-2Me) exhibits no photochromism and achieves a significantly enhanced photoluminescent quantum yield in doped polymer films, a characteristic critically dependent on its specific substitution pattern and resulting molecular geometry [1]. Using the 2,7-isomer would introduce different symmetry and electronic properties, making experimental results non-reproducible.

Quantitative Differentiation Guide for Procuring 2,8-Dimethylthianthrene


Enhanced Photoluminescent Quantum Yield vs. Naphthyl-Substituted Analogue

In a direct head-to-head comparison, a poly(methyl methacrylate) (PMMA) film doped with the target compound (TN-2Me) showed a substantial increase in photoluminescent quantum yield compared to its structural analogue, TN-2Nap, which features naphthyl groups instead of methyl groups. The replacement of naphthyl with methyl completely abolished photochromic behavior while boosting the PLQY, establishing a clear structure-property relationship critical for material selection [1].

Room Temperature Phosphorescence Photoluminescence Quantum Yield Organic Optoelectronics

Absence of Photochromism Provides Optoelectronic Stability

In a comparative study of three thianthrene derivatives in a PMMA host, the 2,8-dimethyl derivative (TN-2Me-p) uniquely demonstrated a complete lack of photochromic response under UV exposure. In stark contrast, the analogue with extended π-conjugation (TN-2Nap-p) showed pronounced photochromism [1]. This binary behavioral difference allows for the selection of a derivative with stable optical output, which is crucial for applications where spectral purity is paramount.

Photochromism Smart Materials Structural Stability

Defined Room Temperature Phosphorescence (RTP) Lifetime

The target compound's doped film (TN-2Me-p) exhibits a measurable room temperature phosphorescence (RTP) emission lifetime. This lifetime represents a specific kinetic signature useful for time-gated detection and sensing applications. It is differentiated from other derivatives, such as the longer-lived TN-2Nap-p (431 ms), providing a tunable parameter for scientists designing materials with specific temporal optical responses [1].

RTP Lifetime Time-Resolved Spectroscopy Molecular Engineering

Positional Isomer Purity for Reproducible Material Synthesis

The procurement of 2,8-dimethylthianthrene (CAS 55214-93-2) with a verified CAS registry guarantees the positional isomer necessary to synthesize defined polymers and small molecules. Using the incorrect 2,7-isomer (CAS 135-58-0) would result in a different molecular symmetry and electronic structure, leading to divergent polymer properties and irreproducible results. This class-level inference is supported by the sensitivity of thianthrene polymerization to monomer geometry [1].

Isomeric Purity Polymer Synthesis Property Reproducibility

Key Application Scenarios for Procured 2,8-Dimethylthianthrene


Designing Polymer-Doped Films with Enhanced Quantum Yield for Flexible OLEDs

Researchers developing next-generation flexible organic light-emitting diodes (OLEDs) can directly leverage 2,8-dimethylthianthrene as an emissive dopant. Its demonstrated ability to increase the photoluminescent quantum yield from 3.67% to 13.92% in a PMMA host, as shown by Li et al. (2024), directly addresses the critical need for higher efficiency in bendable display technologies [1].

Developing Stable Optical Sensors and Anti-Counterfeiting Inks

Security ink and optical sensor development requires materials with stable, non-photochromic emission. The finding that the TN-2Me-p film exhibits strong room-temperature phosphorescence without any photochromic activity (Li et al., 2024) makes this compound ideal for creating reliable, time-gated anti-counterfeiting features and calibration standards for optical sensors [1].

Synthesis of Thianthrene-Based Conjugated Polymers with Defined Geometry

Polymer chemists synthesizing thianthrene-based conjugated polymers require precise monomer geometry from the 2,8-isomer to control polymer backbone conformation and electronic properties. The validated CAS 55214-93-2 ensures the monomer geometry needed to replicate published synthesis protocols and achieve predicted optoelectronic behavior, avoiding the alternative geometry of the 2,7-isomer (CAS 135-58-0) [1].

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